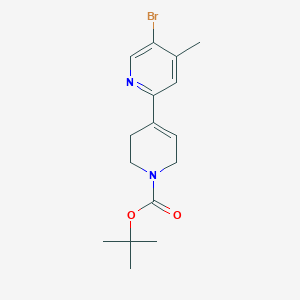

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

This compound belongs to the pyridine-carboxylate class, characterized by a tetrahydropyridine ring substituted with a bromo-methylpyridinyl group and a tert-butyl carbamate protecting group. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for designing kinase inhibitors or neuroactive agents.

Properties

Molecular Formula |

C16H21BrN2O2 |

|---|---|

Molecular Weight |

353.25 g/mol |

IUPAC Name |

tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C16H21BrN2O2/c1-11-9-14(18-10-13(11)17)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h5,9-10H,6-8H2,1-4H3 |

InChI Key |

HHVNKDLQLZAIQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2=CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boronate Ester Intermediate

A critical intermediate in the preparation is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. This compound is synthesized by palladium-catalyzed borylation of a corresponding triflate or halogenated tetrahydropyridine derivative.

| Reagents/Conditions | Details |

|---|---|

| Starting material | tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate |

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) |

| Boron source | Bis(pinacolato)diboron |

| Base | Potassium acetate (KOAc) |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane |

| Temperature | 80–85 °C |

| Time | 4 hours |

| Atmosphere | Inert (nitrogen) |

| Yield | 41% (typical) |

After reaction completion, the mixture is cooled, diluted with ethyl acetate, filtered, and concentrated. Purification by silica gel column chromatography affords the boronate ester intermediate as a colorless oil.

Suzuki-Miyaura Cross-Coupling to Form Target Compound

The key step to obtain tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is the Suzuki coupling of the boronate ester intermediate with a suitably substituted bromopyridine derivative.

| Reagents/Conditions | Details |

|---|---|

| Boronate ester intermediate | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

| Bromopyridine derivative | 5-bromo-4-methylpyridin-2-yl compound |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] |

| Base | Sodium carbonate (Na2CO3, aqueous 2.0 M) |

| Solvent | Mixture of toluene, ethanol, and water (2:1 ratio for toluene:EtOH) |

| Temperature | 80 °C |

| Time | 4.5 hours |

| Atmosphere | Inert (argon) |

| Yield | Up to 93% |

The reaction mixture is degassed by sonication under argon, heated at 80 °C, then cooled and worked up by extraction with ethyl acetate, washing with saturated sodium bicarbonate solution, drying over magnesium sulfate, and concentration under reduced pressure. The product is obtained as an off-white solid with high purity confirmed by LC-MS (m/z 422.2 [M+Na]+ observed).

- The boronate ester intermediate synthesis demonstrates moderate yield (~41%) under palladium catalysis with potassium acetate as base in DMF or dioxane solvents. The reaction requires inert atmosphere and elevated temperatures to proceed efficiently.

- The Suzuki coupling step is highly efficient, yielding the target compound in up to 93% yield under mild conditions (80 °C, 4.5 h) using Pd(PPh3)4 catalyst and sodium carbonate as base in mixed solvent systems.

- Purification is typically achieved by silica gel chromatography, and characterization by LC-MS confirms the molecular weight and purity of the product.

- NMR and IR data from related compounds indicate the presence of characteristic tert-butyl carbamate signals and aromatic proton patterns consistent with the substituted pyridine and tetrahydropyridine rings.

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, DMF, 85 °C, 4 h, N2 | 41 | Requires inert atmosphere, column chromatography purification |

| Suzuki coupling | Pd(PPh3)4, Na2CO3 (aq), toluene:EtOH:H2O (2:1), 80 °C, 4.5 h, Ar | 93 | High yield, mild conditions, off-white solid product |

The preparation of tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is effectively achieved via a two-step sequence involving palladium-catalyzed borylation to form a boronate ester intermediate, followed by a Suzuki-Miyaura cross-coupling with a bromopyridine derivative. The protocols utilize well-established catalytic systems and bases, operate under inert atmospheres, and provide the target compound in high yield and purity. These methods are supported by detailed analytical data and are reproducible for research and development purposes in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes or receptors .

Medicine

In medicine, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Differences

The target compound features a 1,2,3,6-tetrahydropyridine ring fused to a 5-bromo-4-methylpyridin-2-yl substituent. Key analogs from the evidence include:

Key Observations :

- The tetrahydropyridine core in the target compound distinguishes it from pyrrolidine (e.g., ) or piperazine analogs (e.g., ), which may alter conformational flexibility and binding affinity in biological systems.

- The 5-bromo-4-methylpyridin-2-yl group provides steric bulk and electrophilic reactivity compared to methoxy or amino substituents in analogs .

Commercial and Research Relevance

- Availability : Pyridine-carboxylate analogs are commercially available (e.g., prices listed at $50–200/g for brominated derivatives ), though the target compound’s cost may vary due to synthetic complexity.

- Research Applications : Analogous compounds are used in drug discovery for conditions like Parkinson’s disease (via dopaminergic modulation ) or cancer (via kinase inhibition ).

Biological Activity

tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure includes a tetrahydropyridine ring and a brominated pyridine moiety, which are crucial for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is with a molecular weight of approximately 385.3 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BrN₂O₃ |

| Molecular Weight | 385.3 g/mol |

| CAS Number | 2374758-11-7 |

| Structure | Structure |

Mechanisms of Biological Activity

The biological activity of tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has shown potential in modulating the activity of enzymes involved in critical cellular pathways. For instance, it may influence enzymes related to cell cycle regulation and metabolic processes.

- Receptor Interaction : It acts as a ligand for specific receptors, potentially modulating receptor-mediated signaling pathways. This interaction can lead to altered gene expression and cellular responses.

- Halogen Bonding : The brominated pyridine moiety enhances the compound's ability to engage in halogen bonding with biological macromolecules, increasing its affinity for certain targets.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Cytotoxicity Studies

In vitro studies have demonstrated that tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.0 |

| U-937 (Monocytic Leukemia) | 8.5 |

| HeLa (Cervical Cancer) | 12.0 |

These IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, suggesting significant anticancer potential.

Mechanistic Insights

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with this compound increased caspase-3/7 activity in MCF-7 cells, indicating a mechanism involving programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate:

- Anticancer Activity : A study reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at doses correlating with its in vitro IC₅₀ values .

- Neuroprotective Effects : Preliminary research suggests that the compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cultures.

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination , leveraging its bromopyridine moiety. For example, tert-butyl-protected tetrahydropyridine intermediates can react with halogenated pyridines using palladium catalysts (e.g., Pd(dppf)Cl₂) and cesium carbonate as a base in solvents like 1,2-dimethoxyethane/water mixtures . Optimized protocols report yields up to 88% under inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

¹H/¹³C NMR and LC-MS are critical for structural confirmation. For instance, the tetrahydropyridine ring protons appear as distinct multiplets (δ 3.64–3.76 ppm), while the tert-butyl group resonates as a singlet (δ 1.4–1.5 ppm) . Purity is assessed via HPLC (e.g., >95% purity using C18 columns with acetonitrile/water gradients). Mass spectrometry should confirm the molecular ion peak at ~340–350 g/mol .

Q. What safety precautions are required when handling this compound?

Use fume hoods , nitrile gloves , and respiratory protection (e.g., N95 masks) to avoid inhalation of fine particles. The bromine substituent poses risks of skin/eye irritation, and the compound may decompose under heat, releasing toxic fumes. Emergency protocols include rinsing exposed areas with water and consulting a physician with the SDS .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling steps involving this compound?

Yield optimization hinges on catalyst selection and solvent systems . For Suzuki couplings, Pd(dppf)Cl₂ in 1,2-dimethoxyethane/water at 100°C achieves higher yields (88%) compared to Pd(PPh₃)₄ in dioxane (30%) . Microwave-assisted reactions (150°C, 10 minutes) improve efficiency for time-sensitive steps. Pre-drying solvents and using degassing techniques (e.g., N₂ sparging) minimize side reactions .

Q. How should researchers address contradictory data in reported synthetic protocols?

Systematic design of experiments (DoE) is essential. For example, if yields vary between 30% and 88% for similar reactions, test variables like:

Q. What mechanistic insights govern the stability of the tetrahydropyridine ring under acidic conditions?

The Boc-protected tetrahydropyridine undergoes acid-catalyzed ring-opening via protonation of the enamine nitrogen, leading to iminium intermediates. Stability studies in HCl/Et₂O show precipitation of hydrochloride salts (e.g., 4-aryl-1,2,3,6-tetrahydropyridine HCl), confirming susceptibility to strong acids. Neutral pH or buffered conditions (pH 6–8) are recommended for long-term storage .

Q. How does the bromine substituent influence reactivity in downstream functionalization?

The 5-bromo-4-methylpyridin-2-yl group enables directed ortho-metalation (DoM) for introducing substituents (e.g., hydroxyl, aryl groups) or cross-coupling (e.g., Sonogashira for alkynes). Computational studies (DFT) suggest bromine’s electron-withdrawing effect enhances electrophilic substitution at the 3-position of the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.